molecular formula C21H21ClFNO3 B1325582 3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone CAS No. 898758-22-0

3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone

Cat. No.: B1325582
CAS No.: 898758-22-0
M. Wt: 389.8 g/mol
InChI Key: TYAWBXFKHXUBPN-UHFFFAOYSA-N
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Description

3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]-5-fluorobenzophenone is an organic compound with the molecular formula C21H21ClFNO3 This compound is characterized by its unique spirocyclic structure, which includes a spiro[45]decane ring system fused with a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The spiro[4.5]decane ring system is synthesized through a cyclization reaction involving a suitable precursor, such as a diol or diamine, under acidic or basic conditions.

    Introduction of the Benzophenone Core: The benzophenone moiety is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, where nucleophiles such as amines or thiols replace the chlorine or fluorine atoms.

    Oxidation and Reduction: The benzophenone core can participate in redox reactions. For instance, it can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Oxidation/Reduction: Sodium borohydride (NaBH4) for reduction; potassium permanganate (KMnO4) for oxidation.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3).

Major Products

    Substitution Products: Derivatives with different functional groups replacing the halogens.

    Reduction Products: Alcohol derivatives of the benzophenone core.

    Coupling Products: Extended aromatic systems or biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The spirocyclic structure is of particular interest due to its rigidity and conformational stability.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may act as lead compounds in the development of drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, while the halogen atoms can participate in halogen bonding, enhancing the compound’s affinity for its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone
  • 3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-bromobenzophenone
  • 3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-iodobenzophenone

Uniqueness

The uniqueness of 3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone lies in its specific combination of a spirocyclic structure with halogenated benzophenone. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO3/c22-18-11-17(12-19(23)13-18)20(25)16-3-1-15(2-4-16)14-24-7-5-21(6-8-24)26-9-10-27-21/h1-4,11-13H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAWBXFKHXUBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC(=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642876
Record name (3-Chloro-5-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-22-0
Record name (3-Chloro-5-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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